2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide
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Overview
Description
2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with sulfonamide and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzene sulfonamide core, followed by the introduction of the pyrrolidine and oxane groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide include other sulfonamide derivatives and pyrrolidine-containing compounds. Examples include:
- N-(pyrrolidin-3-yl)benzenesulfonamide
- 2,5-dimethylbenzenesulfonamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced biological activity or improved material characteristics. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(20,21)18-15-5-8-19(12-15)16-6-9-22-10-7-16/h3-4,11,15-16,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAIGZNIXIJFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCN(C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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